3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .
Synthesis Analysis
A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The structure can be further modified by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Scientific Research Applications
Catalytic Protodeboronation
This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from an organic compound, which is a crucial step in many organic synthesis reactions .
Anti-Markovnikov Hydromethylation
The compound could also be used in anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that has not been well developed, and the use of this compound could potentially advance this field .
Synthesis of Structural Analogues
The compound could be used in the synthesis of structural analogues of molecular glassformers . These analogues could have various applications in materials science, particularly in the development of new types of glass .
Characterization of Molecular Glassformers
The compound could be used in the high-throughput characterization of molecular glassformers . This could provide valuable information about the properties of these materials, which could be useful in various fields .
DFT Studies
The compound has been used in Density Functional Theory (DFT) studies . DFT is a computational technique used in physics and chemistry to investigate the electronic structure of many-body systems .
Synthesis of Pyrazole Derivatives
The compound could potentially be used in the synthesis of pyrazole derivatives . Pyrazoles are a class of organic compounds with a variety of applications, including in the development of pharmaceuticals .
Future Directions
The promising results from the synthesis of pyrazolo[1,5-a]pyrimidines allow for further use and diversification of this chemically and biologically interesting scaffold . Future research could focus on exploring the therapeutic potential of these compounds as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
properties
IUPAC Name |
3-(4-chlorophenyl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3/c23-19-9-7-16(8-10-19)20-14-25-26-21(11-12-24-22(20)26)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIMWEXGLJFFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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